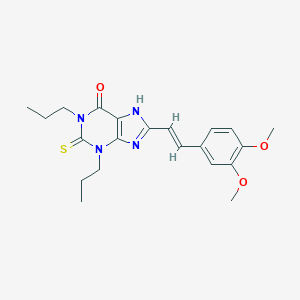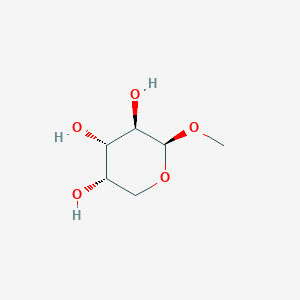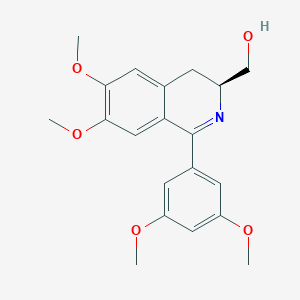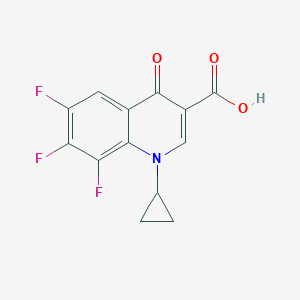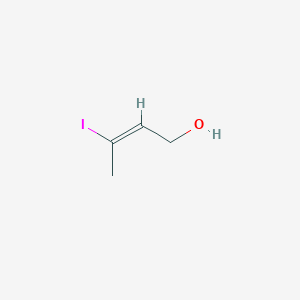
(E)-3-Iodo-2-buten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Iodo-2-buten-1-ol is an organic compound characterized by the presence of an iodine atom attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Iodo-2-buten-1-ol typically involves the iodination of butenol derivatives. One common method is the addition of iodine to 2-buten-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Iodo-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form butenol derivatives without the iodine substituent.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of functionalized butenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-iodo-2-butenal or 3-iodo-2-butenone.
Reduction: Formation of 2-buten-1-ol.
Substitution: Formation of 3-azido-2-buten-1-ol or 3-cyano-2-buten-1-ol.
Scientific Research Applications
(E)-3-Iodo-2-buten-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Iodo-2-buten-1-ol involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modify biological pathways and chemical processes.
Comparison with Similar Compounds
3-Iodo-2-butanol: Similar structure but with a saturated carbon chain.
3-Bromo-2-buten-1-ol: Similar structure with bromine instead of iodine.
2-Iodo-3-buten-1-ol: Isomer with the iodine atom at a different position.
Uniqueness: (E)-3-Iodo-2-buten-1-ol is unique due to its specific configuration and the presence of both an iodine atom and a hydroxyl group
Properties
IUPAC Name |
(E)-3-iodobut-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVPOVUNPAAFPT-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
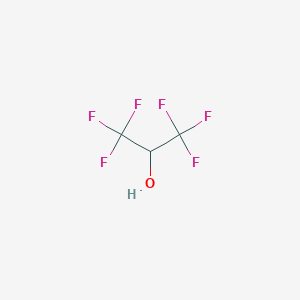

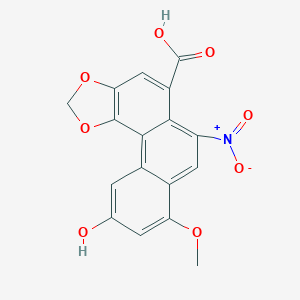

![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
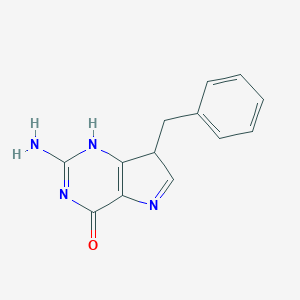

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
